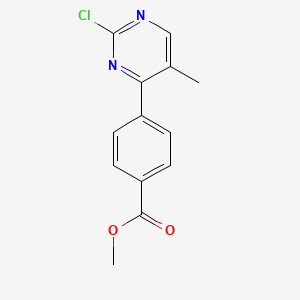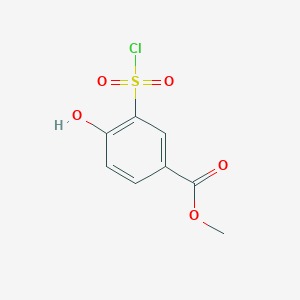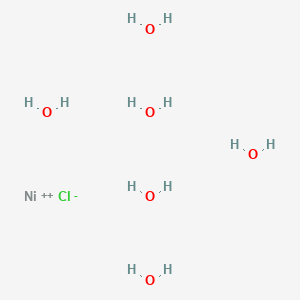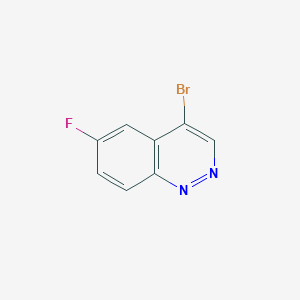
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a pyridine ring attached to the benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(pyridin-2-yl)benzoic acid typically involves the chlorination of 5-(pyridin-2-yl)benzoic acid. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the 2 and 4 positions of the benzoic acid ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2,4-diamino-5-(pyridin-2-yl)benzoic acid or 2,4-dithiobenzoic acid derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzoic acid ring.
Reduction Products: Reduced derivatives of the benzoic acid ring.
科学研究应用
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,4-Dichloro-5-(pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-(pyridin-2-ylethyl)benzoic acid: Similar structure with an ethyl group instead of a direct pyridine attachment.
2,4-Dichloro-5-(pyridin-3-yl)benzoic acid: Similar structure with the pyridine ring attached at the 3-position.
2,4-Dichloro-5-(pyridin-4-yl)benzoic acid: Similar structure with the pyridine ring attached at the 4-position.
Uniqueness
2,4-Dichloro-5-(pyridin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C12H7Cl2NO2 |
|---|---|
分子量 |
268.09 g/mol |
IUPAC 名称 |
2,4-dichloro-5-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-6-10(14)8(12(16)17)5-7(9)11-3-1-2-4-15-11/h1-6H,(H,16,17) |
InChI 键 |
HRFPUHYJSJNQAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


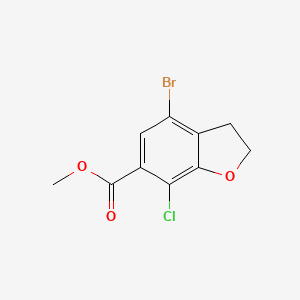
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
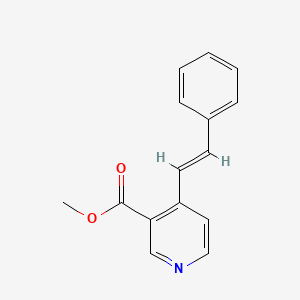
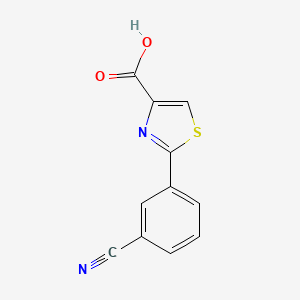
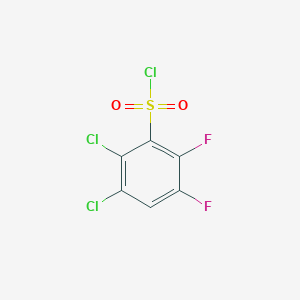
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
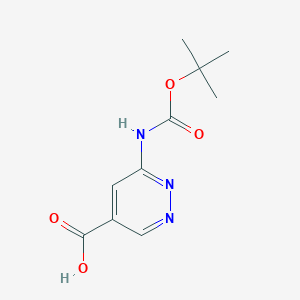
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
